molecular formula C9H19N B12742463 Methylconiine, (R)- CAS No. 6032-02-6

Methylconiine, (R)-

Cat. No.: B12742463
CAS No.: 6032-02-6
M. Wt: 141.25 g/mol
InChI Key: CUBHREGSQFAWDJ-SECBINFHSA-N
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Description

(R)-Methylconiine is a chiral piperidine alkaloid derivative, characterized by a methyl group substitution on the piperidine ring. Its (R)-stereochemistry is critical to its biological activity, as enantiomeric forms of alkaloids often exhibit divergent pharmacological or toxicological profiles . Piperidine alkaloids like coniine (from Conium maculatum) are neurotoxic, acting as nicotinic acetylcholine receptor antagonists . Methylconiine’s methyl group may modulate its lipophilicity, bioavailability, or receptor binding compared to coniine.

Properties

CAS No.

6032-02-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2R)-1-methyl-2-propylpiperidine

InChI

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

CUBHREGSQFAWDJ-SECBINFHSA-N

Isomeric SMILES

CCC[C@@H]1CCCCN1C

Canonical SMILES

CCCC1CCCCN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylconiine can be synthesized through various methods. One common approach involves the diastereoselective introduction of a chiral intermediate followed by elimination of the substituent . Another method includes the use of a chemoenzymatic process to prepare optically active amines from their racemates via oxalamic esters . The racemate oxalamic esters, when treated with a protease enzyme, undergo stereoselective hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of methylconiine typically involves the isolation of alkaloids from the hemlock plant. The plant material is subjected to extraction and fractional distillation to separate the various alkaloids, including coniine, γ-coniceine, and N-methylconiine . The portion boiling up to 190°C contains most of the coniine and N-methylconiine, which can then be further purified.

Chemical Reactions Analysis

Types of Reactions

Methylconiine undergoes several types of chemical reactions, including:

    Oxidation: Methylconiine can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert methylconiine to its corresponding reduced forms.

    Substitution: Methylconiine can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of methylconiine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from the reactions of methylconiine depend on the type of reaction. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Structural Features :

  • Core : Piperidine ring with (R)-configuration.
  • Substituent : Trifluoromethyl (-CF₃) at the 3-position.
  • Salt Form : Hydrochloride.

Comparison :

  • Electron Effects : The trifluoromethyl group in this compound is electron-withdrawing, enhancing stability and altering reactivity compared to Methylconiine’s electron-donating methyl group .
  • Molecular Weight : 189.61 g/mol (C₆H₁₁ClF₃N), suggesting higher mass than Methylconiine (assuming a simpler methyl-piperidine structure).
  • Applications : Used as a building block in organic synthesis, particularly for pharmaceuticals targeting neurological pathways .
2.2. N-Methylalanine

Structural Features :

  • Core: Alanine (α-amino acid) with a methyl group on the amino nitrogen.
  • Classification: Non-proteinogenic amino acid.

Comparison :

  • Functional Groups : Unlike Methylconiine’s piperidine ring, N-Methylalanine features a carboxylic acid and amine group, making it polar and water-soluble .
2.3. 10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine Dihydrochloride

Structural Features :

  • Core: Phenothiazine fused ring with piperazine and propyl substituents.
  • Substituents : Trifluoromethyl and methyl groups.

Comparison :

  • Complexity: This phenothiazine derivative has a larger, multi-ring structure with diverse substituents, likely targeting dopamine or serotonin receptors. Methylconiine’s simpler structure may limit its target specificity .
  • Salt Form : Dihydrochloride salt enhances solubility, a property Methylconiine may share if used therapeutically .

Data Table: Key Properties of Compared Compounds

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications
(R)-Methylconiine (hypothetical) Piperidine Methyl (R-configuration) C₇H₁₅N ~113.2 (estimated) Not provided Neurotoxicity studies, alkaloid research
(R)-3-(Trifluoromethyl)piperidine HCl Piperidine -CF₃, HCl salt C₆H₁₁ClF₃N 189.61 1419075-99-2 Organic synthesis, drug intermediates
N-Methylalanine Alanine -CH₃ on amine C₄H₉NO₂ 103.12 3913-67-5 Metabolic research, biomarkers

Research Findings and Implications

  • Stereochemistry : The (R)-configuration in Methylconiine and (R)-3-(trifluoromethyl)piperidine HCl is crucial for interactions with chiral biological targets, such as enzymes or receptors .
  • Toxicity Profile : Piperidine alkaloids like coniine are fatal at low doses (100–200 mg); methylation may alter potency or biodistribution in Methylconiine .
  • Synthetic Utility : Methylconiine’s methyl group could simplify derivatization compared to bulkier substituents in trifluoromethyl analogs .

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for (R)-Methylconiine?

  • Methodological Answer : Researchers must outline reaction conditions (solvents, catalysts, temperatures), stoichiometry, and purification steps in detail. For reproducibility:
  • Characterization : Use chiral HPLC or polarimetry to confirm enantiomeric purity .
  • Documentation : Include spectral data (¹H/¹³C NMR, HRMS) and elemental analysis for new compounds .
  • Supporting Information : Provide full synthetic procedures for >5 compounds in supplementary files, referencing known methods for established intermediates .

Table 1 : Minimum Required Characterization Data for (R)-Methylconiine

ParameterTechniqueGuidelines
Enantiomeric PurityChiral HPLC≥95% purity with baseline separation
Structural Confirmation¹H/¹³C NMRFull assignment of protons and carbons
Elemental AnalysisCombustion Analysis±0.4% agreement with theoretical values

Q. Which spectroscopic techniques are essential for confirming the identity and purity of (R)-Methylconiine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon environments, comparing data to known spectra of coniine alkaloids .
  • Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .
  • Chiral Analysis : Use polarimetry or chiral chromatography to distinguish (R)- and (S)-enantiomers .
  • Purity Assessment : Combine melting point analysis with HPLC (≥95% purity) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported bioactivity data of (R)-Methylconiine across preclinical studies?

  • Methodological Answer :
  • Experimental Design : Standardize models (e.g., in vitro cell lines vs. in vivo rodent assays) and control variables (dose, exposure time) .
  • Data Normalization : Express bioactivity as IC₅₀/EC₅₀ with 95% confidence intervals, adjusting for batch-to-batch variability in compound purity .
  • Meta-Analysis : Conduct sensitivity analysis to identify confounding factors (e.g., solvent effects, assay protocols) using PRISMA guidelines .

Q. What methodological strategies are effective in integrating heterogeneous data from structural-activity relationship (SAR) studies of (R)-Methylconiine derivatives?

  • Methodological Answer :
  • Data Harmonization : Create a unified database with fields for substituent positions, steric/electronic parameters, and bioassay endpoints .
  • Multivariate Analysis : Apply QSAR models (e.g., CoMFA, docking simulations) to correlate structural motifs with activity, validating predictions via synthesis and testing .
  • Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in SAR literature .

Q. How can researchers design experiments to investigate the stereospecific toxicity of (R)-Methylconiine compared to its (S)-enantiomer?

  • Methodological Answer :
  • Enantiomer Isolation : Employ preparative chiral chromatography to obtain >99% pure (R)- and (S)-forms .
  • In Vivo/In Vitro Comparison : Use matched pairs of enantiomers in parallel toxicity assays (e.g., LD₅₀ in zebrafish embryos) with blinded analysis .
  • Mechanistic Probes : Combine metabolomics (LC-MS) and receptor-binding assays to identify enantiomer-specific pathways .

Guidance for Literature and Data Analysis

Q. What systematic approaches are recommended for conducting a comprehensive literature review on (R)-Methylconiine’s pharmacological properties?

  • Methodological Answer :
  • Search Strategy : Use SciFinder and Web of Science with Boolean terms (e.g., “Methylconiine AND enantiomer NOT industrial”) and filter by study type (e.g., in vivo, mechanistic) .
  • Critical Appraisal : Prioritize peer-reviewed studies reporting full spectral data and statistical rigor, excluding non-validated preprint data .
  • Data Extraction : Tabulate bioactivity data with standardized units (e.g., μM for IC₅₀) and note assay conditions (pH, temperature) .

Q. How should researchers address ethical and technical limitations in preclinical studies of (R)-Methylconiine?

  • Methodological Answer :
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and anesthesia protocols .
  • Technical Validation : Replicate key findings in ≥2 independent labs, sharing raw data (e.g., NMR spectra, dose-response curves) via repositories .
  • Limitations Section : Explicitly discuss batch variability, solubility issues, and model relevance to human physiology in publications .

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